molecular formula C12H18N2O4 B11769548 Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

Cat. No.: B11769548
M. Wt: 254.28 g/mol
InChI Key: QSGOIHMYEODQDF-UHFFFAOYSA-N
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Description

Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the family of pyrrole derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate typically involves the reaction of 5-amino-1H-pyrrole-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The resulting Boc-protected amino acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production with improved efficiency and sustainability compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides of the pyrrole ring.

    Reduction: Free amine derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is unique due to its combination of the Boc protecting group and the pyrrole ring, which provides a balance of stability and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules, offering versatility in various chemical transformations.

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H18N2O4/c1-5-17-10(15)8-6-7-9(13-8)14-11(16)18-12(2,3)4/h6-7,13H,5H2,1-4H3,(H,14,16)

InChI Key

QSGOIHMYEODQDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1)NC(=O)OC(C)(C)C

Origin of Product

United States

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